

# Fluroxypyr-butometyl chemical structure and properties

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## Compound of Interest

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## Fluroxypyr-butometyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Fluroxypyr-butometyl** is the 1-butoxy-2-propyl ester of fluroxypyr, a synthetic auxin herbicide widely employed for the post-emergence control of broadleaf weeds. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate of **fluroxypyr-butometyl**. Detailed experimental protocols for its analysis and the evaluation of its herbicidal activity are also presented. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and environmental science.

### Chemical Structure and Identification

**Fluroxypyr-butometyl** is a pyridine-based herbicide. The chemical structure and identification details are provided below.

Chemical Structure:

Table 1: Chemical Identification of **Fluroxypyr-butometyl**

Identifier	Value
IUPAC Name	1-butoxypropan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate
CAS Number	154486-27-8
Molecular Formula	C14H19Cl2FN2O4
Molecular Weight	369.22 g/mol
SMILES	<chem>CCCCOCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F</chem>
InChI Key	ZKFARSBUEBZZJT-UHFFFAOYSA-N

## Physicochemical Properties

The physicochemical properties of **fluroxypyr-butometyl** are crucial for understanding its environmental behavior and formulation development.

Table 2: Physicochemical Properties of **Fluroxypyr-butometyl**

Property	Value	Source
Melting Point	<25 °C	ECHEMI
Boiling Point	453.7 °C (Predicted)	ECHEMI
Density	1.321 g/cm <sup>3</sup>	ECHEMI
Vapor Pressure	Data not available	
Water Solubility	Data not available for butometyl ester. For fluroxypyr acid: 91 mg/L at 20 °C. For fluroxypyr-meptyl ester: 0.136 mg/L at 20 °C.	Wikipedia, AERU
LogP (Octanol-Water Partition Coefficient)	3.818	ECHEMI

## Mechanism of Action: Synthetic Auxin Herbicide

Fluroxypyr, the active form of **fluroxypyr-butometyl**, is a synthetic auxin.[1][2] After application, the butometyl ester is rapidly hydrolyzed in the plant to release the herbicidally active fluroxypyr acid.[3] This acid mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and morphological effects characteristic of auxin overdose.

The herbicidal action is initiated by the binding of fluroxypyr acid to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-signaling F-Box). This binding event promotes the interaction of these receptors with Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.

The degradation of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled activation of these genes results in a variety of phytotoxic effects, including epinastic growth (leaf curling), stem twisting, and ultimately, plant death.

A study on the related fluroxypyr-1-methylheptyl ester has also implicated the mitogen-activated protein kinase (MAPK) signaling cascade in its cytotoxic effects in porcine cells, suggesting potential off-target effects that warrant further investigation.[4]



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Fig. 1: Simplified signaling pathway of fluroxypyr as a synthetic auxin herbicide.

## Toxicological Profile

The toxicological profile of fluroxypyr and its esters has been evaluated in various species. The acute toxicity is generally low.

Table 3: Acute Toxicity of Fluroxypyr and its Esters

Test	Species	Route	Endpoint	Value	Source
Acute Oral	Rat	Oral	LD50	>5000 mg/kg	[5]
Acute Dermal	Rat	Dermal	LD50	>2000 mg/kg	[5]
Acute Inhalation	Rat	Inhalation	LC50	>1.0 mg/L	[5]
Acute Oral (meptyl ester)	Rat	Oral	LD50	3450 mg/kg	[6]
Acute Dermal (meptyl ester)	Rat	Dermal	LD50	>2000 mg/kg	[6]
Acute Inhalation (meptyl ester)	Rat	Inhalation	LC50	>6.2 mg/L	[6]

### Ecotoxicology:

- Birds: Fluroxypyr is considered practically non-toxic to avian species, with acute oral LD50 values for bobwhite quail and mallard ducks being greater than 2000 mg/kg.[5]
- Aquatic Organisms: The toxicity to aquatic organisms varies. Fluroxypyr is reported to be slightly to moderately toxic to fish. The 96-hour LC50 for rainbow trout is >100 mg/L, and for bluegill sunfish, it is >14.3 mg/L.[5]

## Environmental Fate

**Fluroxypyr-butometyl** is rapidly hydrolyzed in soil and water to the active ingredient, fluroxypyr acid. The acid is then primarily degraded by soil microorganisms. The half-life of fluroxypyr in soil is typically short, ranging from a few days to a few weeks, minimizing the risk

of carryover to subsequent crops. Due to its relatively low persistence and moderate mobility, the potential for groundwater contamination is considered low under normal agricultural use.

## Experimental Protocols

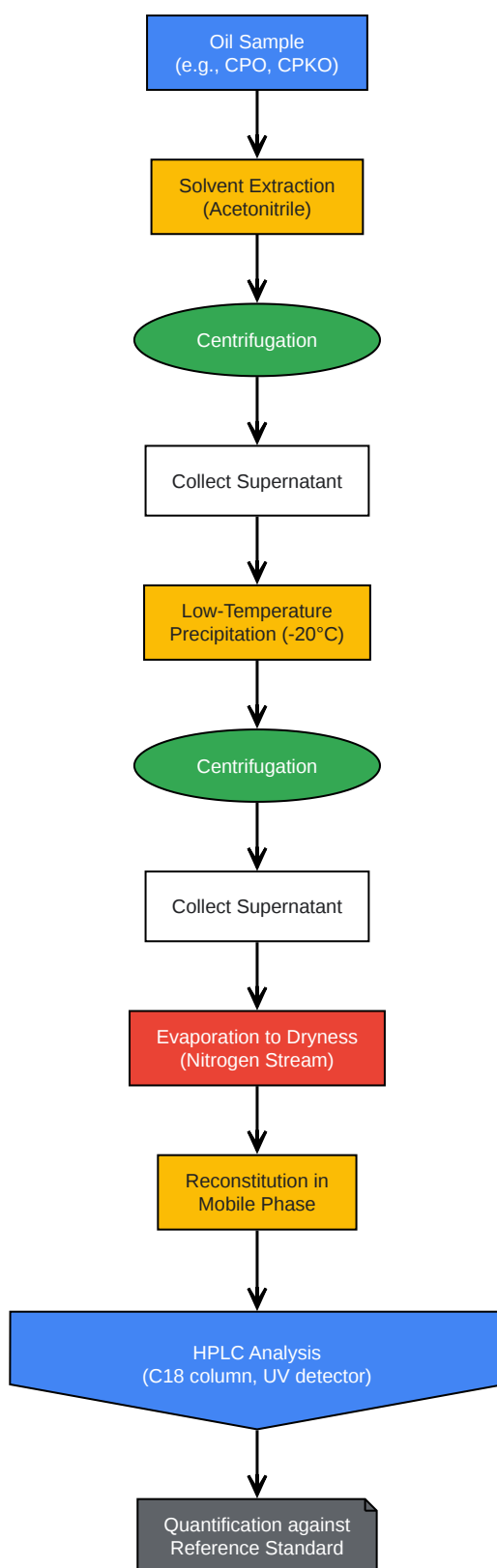
### Determination of Fluroxypyr Residues in Oily Matrices

This protocol outlines a method for the determination of fluroxypyr residues in matrices such as crude palm oil (CPO) and crude palm kernel oil (CPKO) using High-Performance Liquid Chromatography (HPLC).<sup>[7]</sup>

#### Methodology:

- Extraction:
  - Weigh a representative sample of the oil matrix into a centrifuge tube.
  - Add a suitable extraction solvent (e.g., acetonitrile).
  - Homogenize the mixture thoroughly.
  - Centrifuge to separate the solvent and oil phases.
  - Collect the supernatant (acetonitrile phase).
- Low-Temperature Precipitation:
  - Cool the collected supernatant to a low temperature (e.g., -20°C) to precipitate out co-extracted lipids.
  - Centrifuge the cooled extract at a low temperature.
  - Collect the clear supernatant.
- Quantification by HPLC:
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a suitable mobile phase.

- Inject an aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
- Quantify the fluroxypyr concentration by comparing the peak area to that of a certified reference standard.



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Fig. 2: Workflow for the determination of fluroxypyr residues in oil matrices.

## Assessment of Herbicidal Activity

This protocol describes a pot experiment to evaluate the herbicidal efficacy of **fluroxypyr-butometyl** on a target weed species.

Methodology:

- Plant Cultivation:
  - Sow seeds of the target weed species in pots containing a suitable growing medium.
  - Thin the seedlings to a uniform number per pot after emergence.
  - Grow the plants under controlled environmental conditions (e.g., temperature, light, humidity).
- Herbicide Application:
  - At a specific growth stage of the weeds (e.g., 3-4 leaf stage), apply different doses of a **fluroxypyr-butometyl** formulation using a laboratory pot sprayer.
  - Include an untreated control group.
  - Replicate each treatment several times in a randomized complete block design.
- Efficacy Assessment:
  - At specified time intervals after treatment (e.g., 7, 14, and 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).
  - Measure relevant plant parameters such as plant height, fresh weight, and dry weight.
- Data Analysis:
  - Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose for weed control.



## Conclusion

**Fluroxypyr-butometyl** is an effective synthetic auxin herbicide with a well-characterized mode of action. Its favorable physicochemical and toxicological properties, coupled with its relatively short environmental persistence, make it a valuable tool in modern agriculture for the selective control of broadleaf weeds. This technical guide provides a comprehensive summary of its key characteristics and methodologies for its study, serving as a foundational resource for researchers and professionals in related fields. Further research into the off-target effects, particularly the involvement of signaling pathways like the MAPK cascade, could provide deeper insights into its biological activity.

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